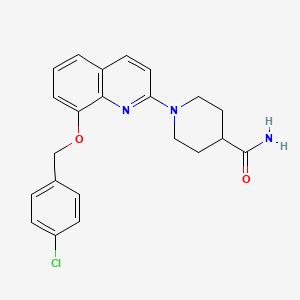

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Drug Research and Development

The compound is part of the 4-hydroxy-2-quinolones class, which has interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

The compound displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety . This property is utilized in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

Inhibitors of Protein Kinase B (Akt)

The compound has been identified as a selective, orally active inhibitor of Protein Kinase B (Akt) . Akt is an important component of intracellular signaling pathways regulating growth and survival . Signaling through Akt is frequently deregulated in cancer, and inhibitors of Akt therefore have potential as antitumor agents .

Modulation of Biomarkers

Representative compounds of this class have been shown to modulate biomarkers of signaling through PKB in vivo . This modulation can be used to monitor the effectiveness of treatments involving these compounds .

Inhibition of Tumor Growth

These compounds have been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in the treatment of various types of cancer .

Synthesis of Substituted Carbamates

The compound’s structure makes it suitable for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These carbamates feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

Wirkmechanismus

The compound also has a benzyl ether linkage and a carboxamide group. The benzyl group could potentially undergo metabolic transformations such as oxidation at the benzylic position . The carboxamide group could engage in hydrogen bonding interactions with biological targets, influencing the compound’s activity and pharmacokinetics.

Eigenschaften

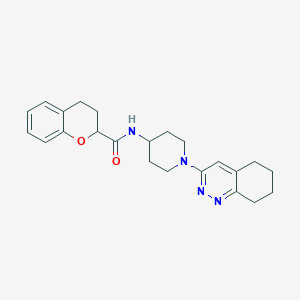

IUPAC Name |

1-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZADLTGWKICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)